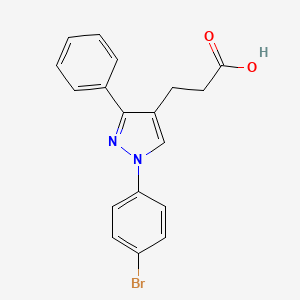
4-fluoro-2-(1H-pirrol-1-il)anilina
Descripción general
Descripción
“4-fluoro-2-(1H-pyrrol-1-yl)aniline” is a chemical compound with the molecular formula C10H9FN2 and a molecular weight of 176.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-fluoro-2-(1H-pyrrol-1-yl)aniline” consists of a pyrrole ring attached to an aniline group with a fluorine atom at the 4th position . The InChI code for this compound is 1S/C10H9FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H,12H2 .Chemical Reactions Analysis
While specific chemical reactions involving “4-fluoro-2-(1H-pyrrol-1-yl)aniline” are not available, similar compounds have been studied. For instance, a copper-catalyzed oxidative cyclization reaction involving 2-(1H-pyrrol-1-yl)anilines has been reported .Physical and Chemical Properties Analysis
“4-fluoro-2-(1H-pyrrol-1-yl)aniline” is a powder with a melting point of 82-84°C .Aplicaciones Científicas De Investigación
Investigación del Cáncer
Los derivados de pirrol, como "4-fluoro-2-(1H-pirrol-1-il)anilina", han mostrado potencial en la investigación del cáncer debido a su actividad citotóxica contra ciertas líneas celulares cancerosas. Este compuesto podría utilizarse en la síntesis de nuevos agentes quimioterapéuticos .
Desarrollo de Sensores
Los grupos amino en los compuestos de pirrol se pueden utilizar para la unión covalente de enzimas, como se ve en el desarrollo de sensores. Por ejemplo, la glucosa oxidasa se puede unir para crear un biosensor para el control de la glucosa .
Ciencia de los Materiales
Los derivados de pirrol se utilizan en la ciencia de los materiales para la síntesis de polímeros conductores. Estos polímeros tienen aplicaciones en electrónica y recubrimientos debido a sus propiedades eléctricas únicas .
Química Medicinal
En química medicinal, el pirrol es un componente clave en varios agentes terapéuticos. “this compound” podría estar involucrada en la síntesis de estos compuestos, contribuyendo al desarrollo de nuevos fármacos .
Investigación de Compuestos Fluorados
Los pirroles fluorados son de particular interés en la investigación debido a sus propiedades únicas, como una mayor estabilidad y lipofilia, que pueden mejorar la administración de fármacos .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that similar compounds interact with various cellular targets, leading to a range of biological effects .
Mode of Action
The mode of action of 4-fluoro-2-(1H-pyrrol-1-yl)aniline involves the formation of new C-C and C-N bonds . This reaction proceeds through C-C bond cleavage, suggesting the participation of alkyl radical species in the cascade reaction .
Biochemical Pathways
The formation of new c-c and c-n bonds suggests that it may influence various biochemical pathways involving these types of bonds .
Pharmacokinetics
Its predicted properties include a melting point of 128-130 °c, a boiling point of 3108±320 °C, and a density of 119±01 g/cm3 .
Result of Action
The formation of new c-c and c-n bonds suggests that it may lead to significant changes in the molecular structure of its targets .
Propiedades
IUPAC Name |
4-fluoro-2-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h1-7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYNCEWXEFEESX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1531062.png)



![Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate](/img/structure/B1531072.png)

![Imidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1531074.png)





